(1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol
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Overview
Description
(1R,2S,5S)-rel-Bicyclo[310]hexan-2-ol is a bicyclic organic compound with the molecular formula C6H10O It is characterized by its unique bicyclo[310]hexane structure, which consists of a six-membered ring fused to a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor, such as a cyclohexene derivative.
Cyclization: The precursor undergoes a cyclization reaction to form the bicyclic structure.
Industrial Production Methods
Industrial production methods for (1R,2S,5S)-rel-Bicyclo[31
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of different functional groups at specific positions on the bicyclic structure.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical.
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
(1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in biological systems, it may interact with specific enzymes, altering their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol: A stereoisomer with different spatial arrangement of atoms.
(1R,5S)-Bicyclo[3.1.0]hexan-2-one: An oxidized form of the compound.
(1R,2S,5R)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-ol: A derivative with additional methyl and isopropyl groups.
Uniqueness
(1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems.
Properties
Molecular Formula |
C12H20O2 |
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Molecular Weight |
196.29 g/mol |
IUPAC Name |
bicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/2C6H10O/c2*7-6-2-1-4-3-5(4)6/h2*4-7H,1-3H2 |
InChI Key |
BFUGGKWHBHPYRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C2)O.C1CC(C2C1C2)O |
Origin of Product |
United States |
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